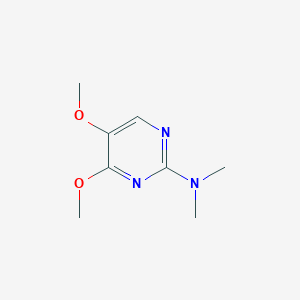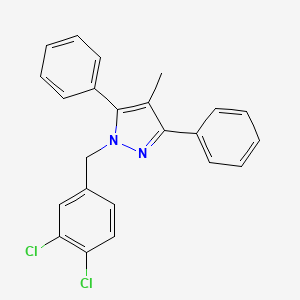![molecular formula C17H14ClN3O B3036909 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide CAS No. 400085-72-5](/img/structure/B3036909.png)
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide
描述
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-imidazol-1-yl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
科学研究应用
4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chloro group can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
- 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzenecarboxamide
- 4-chloro-N-[2-(1H-imidazol-1-yl)propyl]benzenecarboxamide
- 4-chloro-N-[2-(1H-imidazol-1-yl)phenyl]benzenecarboxamide
Comparison: 4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and membrane permeability compared to its ethyl or propyl analogs. Additionally, the specific positioning of the imidazole ring can affect its binding interactions with molecular targets, making it a valuable compound for targeted applications.
属性
IUPAC Name |
4-chloro-N-[(2-imidazol-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)17(22)20-11-14-3-1-2-4-16(14)21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPADWBHOPVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036827.png)
![1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3036828.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl methanesulfonate](/img/structure/B3036830.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3036831.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3036832.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid](/img/structure/B3036833.png)
![(4-chlorophenyl)-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]methanone](/img/structure/B3036834.png)
![3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036836.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine](/img/structure/B3036839.png)
![3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036841.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3036845.png)

![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036849.png)
